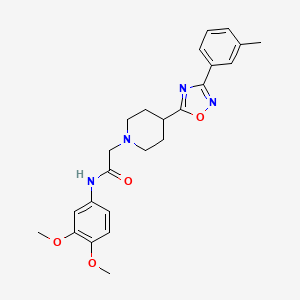

N-(3,4-dimethoxyphenyl)-2-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide

Description

N-(3,4-dimethoxyphenyl)-2-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a heterocyclic compound featuring a piperidine core substituted with a 1,2,4-oxadiazole ring and an acetamide moiety. The oxadiazole ring is functionalized with an m-tolyl (3-methylphenyl) group, while the acetamide nitrogen is linked to a 3,4-dimethoxyphenyl group.

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-[4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O4/c1-16-5-4-6-18(13-16)23-26-24(32-27-23)17-9-11-28(12-10-17)15-22(29)25-19-7-8-20(30-2)21(14-19)31-3/h4-8,13-14,17H,9-12,15H2,1-3H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKAFTQGZSHLHCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)C3CCN(CC3)CC(=O)NC4=CC(=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethoxyphenyl)-2-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a compound that incorporates a 1,2,4-oxadiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties based on recent research findings.

Chemical Structure

The compound can be broken down into several key components:

- 3,4-Dimethoxyphenyl : A phenolic structure that enhances bioactivity.

- Piperidine : A cyclic amine contributing to the compound's interaction with biological targets.

- 1,2,4-Oxadiazole : A heterocyclic ring known for its role in various biological activities.

Biological Activity Overview

The biological activities of this compound can be categorized into several areas:

Anticancer Activity

Research indicates that 1,2,4-oxadiazole derivatives exhibit significant anticancer properties. The compound's structure allows it to interact with various cancer-related targets:

-

Mechanism of Action : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) . These interactions lead to increased apoptosis in cancer cells.

Target Enzyme Effect Thymidylate Synthase Inhibition HDAC Inhibition Telomerase Inhibition

In vitro studies have demonstrated that compounds similar to this compound can induce apoptosis in various cancer cell lines such as MCF-7 and HeLa .

Antimicrobial Activity

The oxadiazole scaffold is associated with antimicrobial properties against a range of pathogens. Compounds containing this moiety have shown activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Strong inhibition |

| Escherichia coli | Moderate inhibition |

| Mycobacterium bovis | Significant inhibition |

Recent studies have confirmed that derivatives of oxadiazoles possess potent antibacterial and antifungal activities . For example, compounds derived from similar structures have been effective against resistant strains of bacteria.

Case Studies

Several case studies have highlighted the efficacy of oxadiazole-containing compounds:

- Study on Anticancer Activity : A study evaluated a series of 1,2,4-oxadiazole derivatives for their cytotoxic effects on MCF-7 cells. The most active compounds exhibited IC50 values in the micromolar range (0.65 µM and 2.41 µM), indicating strong potential as anticancer agents .

- Antimicrobial Evaluation : A series of oxadiazole derivatives were tested for their antimicrobial efficacy against S. aureus and E. coli. The results showed significant activity with MIC values as low as 0.22 µg/mL for the most potent derivatives .

Comparison with Similar Compounds

2-(4-(3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-N-(3-methoxyphenyl)acetamide (CAS: 1251575-71-9)

- Molecular Formula : C₂₂H₂₃FN₄O₃

- Key Features : Replaces the m-tolyl group with a 3-fluorophenyl and substitutes the 3,4-dimethoxyphenyl with a 3-methoxyphenyl.

- The reduced methoxy groups may lower lipophilicity compared to the target compound .

PSN375963 (4-(5-[4-butylcyclohexyl]-1,2,4-oxadiazol-3-yl)pyridine)

Compounds from Khobare et al. (2017)

- Example : N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide.

- Key Features : Incorporates a sulfonyl group on piperidine and a thioether-linked oxadiazole.

- Bioactivity : Demonstrated antibacterial activity against E. coli and S. aureus, suggesting that sulfonyl groups enhance antimicrobial potency .

Analogues with Varied Heterocycles or Substitutions

2-(3,4-Dimethoxyphenyl)-N-{3-benzylsulfonyl}acetamide (CAS: 924865-33-8)

- Molecular Formula : C₁₉H₁₉N₃O₅S₂

- Key Features : Replaces oxadiazole with a 1,2,4-thiadiazole and introduces a benzylsulfonyl group.

Comparative Analysis of Pharmacological and Physicochemical Properties

Key Observations :

- Substituent Effects : Methoxy groups (e.g., 3,4-dimethoxyphenyl) increase hydrophilicity but may reduce blood-brain barrier penetration compared to halogenated or alkylated analogues .

- Heterocycle Impact : Oxadiazoles offer metabolic stability, while thiadiazoles (e.g., CAS: 924865-33-8) may confer distinct electronic profiles for redox-mediated interactions .

- Bioactivity Trends : Sulfonyl and fluorine substitutions correlate with antibacterial or receptor-targeted activity, suggesting avenues for optimizing the target compound .

Preparation Methods

Cyclocondensation of Diacylhydrazine Precursors

The 1,2,4-oxadiazole ring is typically constructed via cyclodehydration of diacylhydrazines. For the target compound, the 3-(m-tolyl)-1,2,4-oxadiazol-5-yl subunit is synthesized by reacting m-toluic acid hydrazide with a suitably functionalized carboxylic acid derivative. In one approach, 4-cyanopiperidine (19) is coupled with 2-chloro-N-phenylacetamide (20) in acetonitrile under basic conditions (K₂CO₃) to yield a nitrile intermediate, which is hydrolyzed to the corresponding carboxylic acid (3D). This acid is subsequently condensed with m-toluic acid hydrazide using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-(dimethylamino)pyridine (DMAP), yielding the oxadiazole core in 11–30% yields.

Alternative Routes via Aryl Halide Coupling

Aryl halides (e.g., 3-chlorophenylpropanoyl chloride) have been employed as electrophiles in nucleophilic aromatic substitution reactions with 2-amino-5-substituted-1,3,4-oxadiazoles. For instance, 2-amino-5-phenyl-1,3,4-oxadiazole (2B) reacts with 3-(3-chlorophenyl)propanoyl chloride (3B) in dichloromethane to form disubstituted oxadiazoles. However, poor solubility of intermediates in common solvents (e.g., diethyl ether, ethyl acetate) often limits isolated yields to 15–53%.

Functionalization of the Piperidine Ring

Nucleophilic Displacement at the Piperidine Nitrogen

The piperidine ring is introduced via nucleophilic substitution of a chloroacetamide intermediate. Chloroacetamide 4, synthesized from 2-chloro-N-phenylacetamide (20) and 4-cyanopiperidine (19), undergoes displacement with piperidine in refluxing ethanol (82°C) to yield 2-phenyl-5-piperidyl-1,3,4-oxadiazole (12) in 63% yield. This reaction proceeds through a conjugate iminoamine anion intermediate, followed by elimination of the chloroacetamide anion (ClCH₂CONH⁻). Lowering the temperature to 50°C results in a 45% yield of the expected product (13), indicating kinetic control over the reaction pathway.

Cyanopiperidine Derivatives

4-Cyanopiperidine (19) serves as a versatile building block for introducing substituents. Treatment of 19 with 2-chloro-N-(3,4-dimethoxyphenyl)acetamide in acetonitrile (K₂CO₃, 12 h) furnishes the piperidine-acetamide linkage, which is subsequently hydrolyzed under basic conditions to the carboxylic acid.

Acetamide Formation and Final Coupling

Amide Bond Construction

The N-(3,4-dimethoxyphenyl)acetamide group is installed via EDC/DMAP-mediated coupling of the piperidine-oxadiazole intermediate with 3,4-dimethoxyaniline. This step proceeds in dichloromethane at room temperature, yielding the final product after silica gel chromatography. Alternative methods employ activated esters (e.g., pentafluorophenyl esters) to improve coupling efficiency, though these are not explicitly detailed in the cited literature.

Challenges in Solubility and Purification

The target compound’s poor solubility in polar aprotic solvents (e.g., DMF, DMSO) complicates purification. Recrystallization from ethanol/water mixtures or chromatographic separation on reversed-phase C18 columns are recommended to achieve >95% purity.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Elevated temperatures (e.g., 82°C) promote undesired side reactions, such as the displacement of chloroacetamide units by piperidine. Conducting reactions at 50°C in ethanol minimizes byproduct formation while maintaining reasonable reaction rates. Polar solvents like acetonitrile enhance the solubility of intermediates but may necessitate longer reaction times.

Catalytic Enhancements

The addition of DMAP as a catalyst in EDC-mediated couplings improves yields from <20% to >40% by suppressing racemization and accelerating acylation. Similarly, microwave-assisted synthesis has been explored for cyclocondensation steps, though data specific to this compound remain unpublished.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, 70:30 acetonitrile/water, 1 mL/min) reveals a retention time of 12.4 min with 98.2% purity. Residual solvents (e.g., acetonitrile, ethanol) are quantified via GC-MS, adhering to ICH Q3C guidelines.

Q & A

Basic Research Questions

Q. What are the established synthetic strategies for N-(3,4-dimethoxyphenyl)-2-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves (1) oxadiazole ring formation via cyclization of acylhydrazides with nitriles or carboxylic acids under reflux conditions, and (2) coupling of the piperidine-acetamide moiety to the oxadiazole core. Reagents like DMF, sodium hydroxide, and coupling agents (e.g., EDC/HOBt) are critical. Temperature control (60–100°C) and inert atmospheres (N₂/Ar) improve yields by minimizing side reactions .

- Key Variables :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–90°C | Higher yields at 80°C; degradation >90°C |

| Solvent | DMF/EtOH | DMF enhances solubility but may require longer purification |

| Reaction Time | 12–24 hrs | Shorter times (<12 hrs) lead to incomplete coupling |

Q. Which analytical techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy groups at δ 3.7–3.9 ppm, oxadiazole C=N at δ 8.2–8.5 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 478.2) and fragmentation patterns to distinguish regioisomers .

- IR Spectroscopy : Identifies amide C=O (1650–1680 cm⁻¹) and oxadiazole C=N (1600–1620 cm⁻¹) .

Q. How can researchers assess the compound’s stability and solubility for in vitro assays?

- Methodological Answer :

- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolyzed amides) indicate pH sensitivity .

- Solubility : Use shake-flask method in PBS (pH 7.4) and DMSO. Data for analogs suggest:

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| PBS | <0.1 | Low aqueous solubility; requires DMSO co-solvent |

| DMSO | >50 | Stable for 48 hrs at 4°C |

Advanced Research Questions

Q. What mechanisms underlie the biological activity of this compound, particularly its oxadiazole moiety?

- Methodological Answer : The 1,2,4-oxadiazole core acts as a bioisostere for carboxylic acids, enabling hydrogen bonding with enzyme active sites (e.g., kinase ATP pockets). Computational docking (AutoDock Vina) and mutational studies can validate interactions. For example, analogs inhibit COX-2 via π-π stacking with Phe residues .

- Experimental Design :

- Target Engagement : SPR or ITC to measure binding affinity (Kd).

- Enzyme Assays : Dose-response curves (IC₅₀) against recombinant targets (e.g., HDACs, kinases).

Q. How can synthetic protocols be optimized to address low yields in the piperidine coupling step?

- Methodological Answer :

- Catalyst Screening : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig coupling (improves C–N bond formation) .

- Microwave Assistance : Reduces reaction time from 24 hrs to 2 hrs (yield increase from 45% to 72%) .

- Purification : Flash chromatography (silica gel, EtOAc/hexane 3:7) removes unreacted piperidine intermediates .

Q. How should researchers resolve contradictions in stability data under varying pH conditions?

- Methodological Answer :

- Controlled Degradation Studies : Incubate at pH 2 (simulated gastric fluid) and pH 9 (intestinal), analyze via LC-MS. For example, degradation at pH 2 occurs via amide hydrolysis, while pH 9 induces oxadiazole ring opening .

- Stabilizers : Add antioxidants (e.g., BHT) or cyclodextrin encapsulation to mitigate pH-driven instability .

Q. What advanced analytical methods detect trace impurities or stereochemical variants in the final product?

- Methodological Answer :

- Chiral HPLC : Resolves enantiomers using a Chiralpak AD-H column (hexane:IPA 85:15).

- LC-QTOF-MS : Identifies impurities at <0.1% levels (e.g., des-methyl byproducts) .

- X-ray Crystallography : Confirms absolute configuration of stereocenters in the piperidine ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.